

# The Biosynthesis of Brevianamide R in Fungi: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

The brevianamides are a class of indole alkaloids produced as secondary metabolites by fungi, primarily from the genera Aspergillus and Penicillium. These compounds are characterized by a core bicyclo[2.2.2]diazaoctane ring system and exhibit a range of biological activities. While the biosynthesis of prominent members like brevianamide A has been extensively studied, the pathways to other analogues, such as **brevianamide R**, are less defined. This technical guide provides a detailed overview of the established core biosynthetic pathway of brevianamides and proposes a putative pathway for the formation of **brevianamide R**, based on its structural relationship to other known brevianamides.

## Core Biosynthesis of the Brevianamide Scaffold

The biosynthesis of the brevianamide core begins with the condensation of L-tryptophan and L-proline to form the diketopiperazine, brevianamide F. This initial step is catalyzed by a non-ribosomal peptide synthetase (NRPS). In some engineered systems, a cyclodipeptide synthase (CDPS) can also perform this function[1]. The subsequent steps involve a series of enzymatic modifications, including prenylation, oxidation, and cyclization, to construct the characteristic bicyclo[2.2.2]diazaoctane core.

The key enzymes and intermediates in the core pathway are:



- BvnA (NRPS): Catalyzes the formation of brevianamide F from L-tryptophan and L-proline[2].
- BvnC (Prenyltransferase): Attaches a dimethylallyl pyrophosphate (DMAPP) group to brevianamide F to yield deoxybrevianamide E[2].
- BvnB (Flavin-dependent monooxygenase): Catalyzes the epoxidation of the indole ring of deoxybrevianamide E[1][2].
- BvnD (Cytochrome P450 monooxygenase): Believed to be involved in the desaturation of the diketopiperazine ring, a crucial step for the subsequent intramolecular Diels-Alder reaction[2].
- BvnE (Isomerase/semi-pinacolase): Controls the stereoselective rearrangement of the epoxide intermediate, leading to the formation of the 3-spiro-ψ-indoxyl skeleton characteristic of brevianamide A[3].

The final steps of the biosynthesis of brevianamides A and B are thought to involve a spontaneous intramolecular hetero-Diels-Alder reaction[3].



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Core biosynthetic pathway of brevianamides.

# Proposed Biosynthesis of Brevianamide R

**Brevianamide R** was first isolated from the fungus Aspergillus versicolor[4]. While its complete biosynthetic pathway has not been experimentally elucidated, its structure suggests it is a derivative of the main brevianamide pathway. **Brevianamide R** is structurally related to other brevianamides, such as brevianamide Q, and is believed to contain an oxepine ring[4].

The formation of **Brevianamide R** likely diverges from the core pathway at a later stage, possibly from an intermediate such as deoxybrevianamide E or a subsequent oxidized derivative. The formation of the oxepine ring would require an oxidative cleavage of the indole

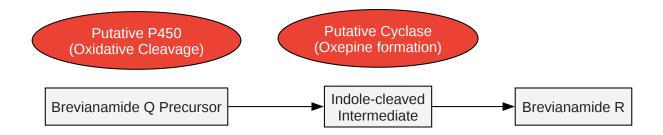


ring, a reaction that can be catalyzed by certain cytochrome P450 monooxygenases or other oxidoreductases.

A plausible, though unconfirmed, biosynthetic route to **Brevianamide R** is proposed as follows:

- Formation of the Core Structure: The pathway follows the established route to a key intermediate, likely a precursor to brevianamide Q.
- Oxidative Ring Opening: A putative cytochrome P450 monooxygenase or a dioxygenase acts on this intermediate, catalyzing the cleavage of the indole ring to form a secointermediate.
- Oxepine Ring Formation: The seco-intermediate undergoes cyclization to form the characteristic seven-membered oxepine ring of Brevianamide R.

The genome of Aspergillus versicolor contains numerous genes encoding for P450 monooxygenases and other oxidative enzymes that could potentially catalyze these transformations[5][6].



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Proposed final steps in the biosynthesis of **Brevianamide R**.

## **Quantitative Data**

Specific quantitative data for the production of **Brevianamide R** is not readily available in the current literature. However, studies on related engineered pathways provide some insight into the potential yields of brevianamide precursors.



Compound	Producing Organism	Titer	Reference
(-)- Dehydrobrevianamide E	Escherichia coli (engineered)	5.3 mg/L	[2]
(-)- Dehydrobrevianamide E (NADPH enhanced)	Escherichia coli (engineered)	20.6 mg/L	[2]

# **Experimental Protocols**

# General Protocol for Solid-State Fermentation of Aspergillus versicolor and Extraction of Brevianamides

This protocol is a generalized procedure based on methods reported for the cultivation of Aspergillus versicolor for the production of secondary metabolites, including various brevianamides.

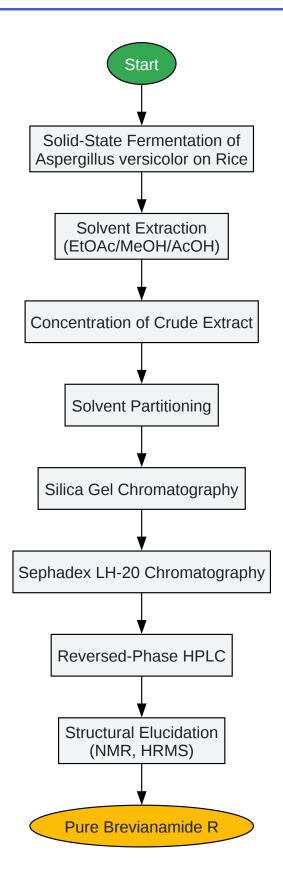
- 1. Fungal Strain and Culture Media:
- Fungal Strain: Aspergillus versicolor (e.g., strains isolated from marine or terrestrial environments).
- Solid Medium: Commercial rice (100 g per 1 L flask), supplemented with a nutrient source such as soya bean powder (e.g., 3.25 g per flask) and moistened with artificial seawater or a suitable buffer (e.g., 30 mL per flask).
- 2. Inoculation and Incubation:
- Prepare a spore suspension of Aspergillus versicolor from a fresh culture grown on a suitable agar medium (e.g., Potato Dextrose Agar).
- Inoculate the sterile solid rice medium with the spore suspension.
- Incubate the flasks under static conditions at a controlled temperature (e.g., 28-30°C) for an extended period (e.g., 19-30 days) to allow for fungal growth and secondary metabolite



production.

- 3. Extraction of Brevianamides:
- After the incubation period, harvest the fungal biomass and fermented rice.
- Extract the entire culture with a solvent mixture, such as ethyl acetate:methanol:acetic acid (e.g., 80:15:5 v/v/v).
- Perform the extraction multiple times to ensure efficient recovery of the metabolites.
- Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
- 4. Purification and Analysis:
- The crude extract can be subjected to further purification using a combination of chromatographic techniques, including:
  - Solvent partitioning (e.g., between ethyl acetate and water).
  - Silica gel column chromatography.
  - Sephadex LH-20 size-exclusion chromatography.
  - High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, for final purification of individual compounds.
- The structure of the purified compounds, including **Brevianamide R**, is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).





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General workflow for the isolation of brevianamides.



### Conclusion

The biosynthesis of **Brevianamide R** in fungi remains an area for further investigation. While the core biosynthetic machinery for the brevianamide family is well-understood, the specific enzymatic steps leading to the formation of the oxepine ring in **Brevianamide R** have yet to be elucidated. Future research involving the targeted gene knockout of putative P450 monooxygenases in Aspergillus versicolor, followed by metabolic profiling, will be crucial in identifying the specific enzymes responsible for this transformation. A deeper understanding of the biosynthesis of diverse brevianamides will not only expand our knowledge of fungal secondary metabolism but also open up possibilities for the engineered biosynthesis of novel, bioactive compounds for drug discovery and development.

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